Fluoresone

Vue d'ensemble

Description

Fluoresone is a sulfonamide.

Activité Biologique

Fluoresone is a synthetic organic compound known for its fluorescent properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound, chemically classified as a benzofuran derivative, exhibits strong fluorescence under UV light. Its structure allows for interactions with various biological molecules, making it a candidate for applications in biochemistry and medicine.

Mechanisms of Biological Activity

This compound's biological activity is primarily attributed to its ability to interact with cellular components. Research has shown that it can influence cellular processes through the following mechanisms:

- Cell Membrane Interaction : this compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This interaction can lead to alterations in cellular uptake of other compounds.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate ROS upon excitation, which can induce oxidative stress in cells, potentially leading to apoptosis in cancer cells.

- Fluorescence-Based Imaging : Its fluorescent properties make it an effective probe for imaging biological processes in real-time, allowing researchers to track cellular dynamics and interactions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety and efficacy of this compound in various cell lines. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|---|---|

| HEK-293 | 0 - 100 | >80% (up to 20 µM) | 45-100 | |

| HepG2 | 0 - 100 | ~40% (at 50 µM) | ~50 | |

| MCF-7 (breast cancer) | 0 - 100 | <30% (at 75 µM) | ~30 |

These studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells at lower concentrations.

Case Studies

- Anticancer Activity : A study evaluating the effects of this compound on MCF-7 breast cancer cells demonstrated significant cytotoxic effects, with an IC50 value indicating potent activity against this cell line. The mechanism was linked to ROS generation leading to apoptosis .

- Antibacterial Properties : this compound has also been investigated for its antibacterial properties. In vitro studies showed that this compound could inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent .

- Fluorescent Imaging Applications : Another study utilized this compound as a fluorescent probe for live-cell imaging, demonstrating its utility in visualizing cellular processes such as apoptosis and membrane integrity in real-time .

Applications De Recherche Scientifique

Medical Applications

1.1. Tumor Visualization and Resection

Fluorescein is predominantly used in neurosurgery to enhance the visualization of tumors. When administered intravenously, it accumulates in areas where the blood-brain barrier is compromised, allowing surgeons to delineate tumor margins more effectively. A study involving 279 patients demonstrated that fluorescein-guided surgery significantly improved the extent of tumor resection, achieving a gross total resection rate of 91.4% in cases where all fluorescent tissue was removed .

1.2. Fluorescein in Glioma Surgery

Fluorescein sodium has been utilized during surgeries for gliomas and brain metastases. Research indicates that it selectively accumulates in tumor cells and myeloid cells within the tumor microenvironment, facilitating better surgical outcomes by clearly marking tumor boundaries . This property enhances the surgeon's ability to differentiate between healthy and cancerous tissues.

Case Studies

2.1. Fluorescein Sodium-Guided Resection of Cerebellar Lymphoma

A notable case involved a patient undergoing resection of a cerebellar lymphoma, where fluorescein was administered to improve visualization during surgery. The results indicated that fluorescein effectively highlighted the tumor, aiding in its complete removal without adverse reactions associated with its use .

2.2. In Vitro Studies on Fluorescein Uptake

In vitro experiments have shown that fluorescein accumulates over time in various cell types within the tumor microenvironment, particularly in myeloid cells. This accumulation suggests potential applications in monitoring immune responses during tumor progression and treatment .

Chemical Properties and Mechanism of Action

Fluorescein is characterized by its ability to fluoresce under ultraviolet light due to its unique chemical structure, which includes multiple hydroxyl groups that enhance solubility and interaction with biological tissues. The mechanism involves passive diffusion across damaged cell membranes, leading to intracellular accumulation where it can serve as a marker for pathological conditions.

Data Table: Summary of Fluorescein Applications

| Application | Details | Effectiveness |

|---|---|---|

| Tumor Visualization | Used in neurosurgery for gliomas and brain metastases | Gross total resection rate of 91.4% |

| In Vitro Cell Studies | Accumulation in tumor microenvironment cells (e.g., myeloid cells) | High variability in uptake observed |

| Resection of Cerebellar Lymphoma | Enhanced visualization leading to complete tumor removal | No adverse reactions noted |

Propriétés

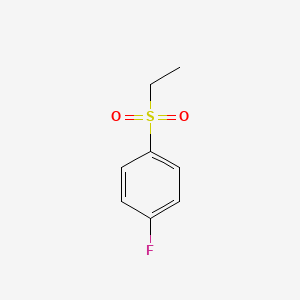

IUPAC Name |

1-ethylsulfonyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNNIHPVNFPWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183494 | |

| Record name | Fluoresone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-67-6 | |

| Record name | Fluoresone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoresone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoresone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoresone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343BH0S0XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action of Fluoresone remains unclear, clinical observations suggest a potential link between this compound treatment and gynecomastia, a condition characterized by the enlargement of breast tissue in males. This was reported in epileptic patients treated with this compound, alongside other anticonvulsants like phenobarbital and phenytoin []. Further research is needed to elucidate the specific mechanisms by which this compound might contribute to this side effect and if it acts independently or in conjunction with other medications.

A: Yes, although limited, research suggests this compound was investigated for potential use in treating character disorders []. Unfortunately, the abstract does not elaborate on the specific types of character disorders studied, the outcomes of these trials, or the methodology employed. Further investigation into these studies is crucial to understand the potential applications and limitations of this compound in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.